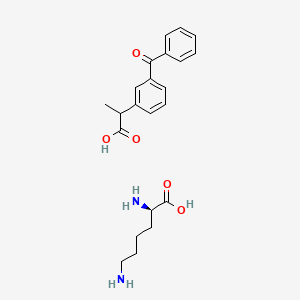

D-Lysine; ketoprofen

Beschreibung

Contextualization of Ketoprofen (B1673614) Derivatives in Non-Steroidal Anti-Inflammatory Drug Research

Ketoprofen is a well-established NSAID belonging to the arylpropionic acid class, known for its analgesic, anti-inflammatory, and antipyretic properties wikipedia.orgresearchgate.net. Its mechanism of action primarily involves the reversible inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are crucial in the synthesis of prostaglandins (B1171923), mediators of pain and inflammation wikipedia.orgresearchgate.net. Despite its efficacy, ketoprofen, like many NSAIDs, is associated with gastrointestinal side effects, largely attributed to the acidic nature of the molecule nih.govnih.gov.

The development of ketoprofen derivatives is a significant area of research aimed at mitigating these limitations and potentially enhancing therapeutic profiles nih.govwisdomlib.org. Strategies include chemical modifications to improve solubility, alter pharmacokinetic properties, and reduce gastrointestinal irritation nih.gov. The synthesis of novel compounds linked to natural antioxidants or other moieties has been explored to achieve enhanced anti-inflammatory activity while minimizing adverse effects wisdomlib.orgnih.gov. Ketoprofen lysine (B10760008) salt (KLS), typically formed with L-lysine, represents one such successful approach, demonstrating improved gastric tolerability and a more rapid onset of action compared to ketoprofen acid nih.govresearchgate.net.

Rationale for Amino Acid Conjugation and Salt Formation in Drug Development

Amino acid conjugation and salt formation are widely utilized strategies in drug development to improve the physicochemical and pharmacokinetic properties of active pharmaceutical ingredients mdpi.comresearchgate.net. Many drug molecules, particularly those with acidic or basic functional groups, can exist in different salt forms. Converting a drug into a salt can significantly impact its solubility, dissolution rate, crystallinity, stability, and bioavailability researchgate.netresearchgate.net.

For weakly acidic drugs like ketoprofen, forming a salt with a basic amino acid like lysine can increase water solubility, leading to faster dissolution and absorption nih.govmdpi.com. Amino acids are often chosen as counterions due to their inherent biocompatibility and diverse side chains, which can influence the properties of the resulting salt or conjugate mdpi.comresearchgate.net. Amino acid conjugation can also be explored to enhance targeted delivery, improve membrane permeability, or reduce toxicity mdpi.com. The rationale behind using amino acids in salt formation is to leverage their ionic nature to create a more soluble and potentially better-tolerated form of the parent drug researchgate.net.

Historical Development and Evolution of Ketoprofen Lysine Salts in Pre-clinical Research

Ketoprofen was developed in 1967 and approved for clinical use in Europe in 1973 wikipedia.orgnih.gov. The limitations of ketoprofen acid, particularly its gastric tolerability issues, spurred research into modified formulations and derivatives nih.govnih.gov. The development of ketoprofen lysine salt (KLS), primarily the L-lysine form, emerged as a strategy to address these concerns nih.govresearchgate.net.

Pre-clinical research on KLS has focused on comparing its properties to those of ketoprofen acid. Studies have demonstrated that KLS exhibits superior solubility and faster absorption, leading to a more rapid achievement of peak plasma concentrations nih.govall-imm.com. Pharmacokinetic studies have shown that KLS is absorbed nearly completely and achieves peak plasma concentrations within 15 minutes, compared to 60 minutes for the original ketoprofen molecule nih.gov. This rapid absorption contributes to a quicker onset of analgesic effects nih.gov. Pre-clinical studies have also investigated the gastroprotective effects of KLS, with some research suggesting enhanced antioxidant properties and upregulation of mucosal defenses nih.govresearchgate.net. However, other studies in animal models have not consistently confirmed a direct gastroprotective effect compared to ketoprofen acid researchgate.net. Research has also explored the analgesic potency of KLS, with some findings suggesting it may be approximately twice as strong as standard ketoprofen in terms of analgesic properties nih.gov.

While much of the historical pre-clinical research has focused on ketoprofen L-lysine salt, the exploration of D-lysine as a counterion represents a potential avenue for investigating whether the stereochemistry of the amino acid influences the resulting salt's properties.

Stereochemical Considerations in D-Lysine; Ketoprofen Research

Stereochemistry plays a crucial role in pharmaceutical sciences, as different enantiomers of a chiral molecule can exhibit distinct pharmacokinetic and pharmacodynamic profiles wikipedia.org. Ketoprofen itself has a chiral center in its propanoic acid side chain and is typically marketed as a racemic mixture of (R)- and (S)-enantiomers wikipedia.orgguidetopharmacology.org. For many profens, the pharmacological activity primarily resides in the (S)-enantiomer, although some undergo chiral inversion in vivo from the (R)- to the (S)- form wikipedia.org.

Data Table: Comparative Properties of Ketoprofen Acid and Ketoprofen Lysine Salt (L-Lysine)

| Property | Ketoprofen Acid | Ketoprofen Lysine Salt | Source |

| Solubility (Water) | Low | Increased | nih.govmdpi.com |

| Absorption Rate | Rapid, Cmax 0.8-2.4 h nih.gov | More rapid, Cmax ~15 min nih.gov | nih.govall-imm.com |

| Peak Plasma Concentration | Lower | Higher | all-imm.comnih.gov |

| Gastrointestinal Effects | Recognized limitation nih.govresearchgate.net | Improved tolerability nih.govmdpi.com | nih.govresearchgate.netmdpi.com |

| Onset of Analgesia | Slower | Faster | nih.govoatext.com |

Detailed Research Findings (Based on Ketoprofen Lysine Salt, typically L-Lysine):

Pre-clinical and clinical studies have highlighted key differences between ketoprofen acid and ketoprofen lysine salt. The salification with lysine has been shown to significantly enhance the water solubility of ketoprofen nih.govmdpi.com. This increased solubility translates to a faster dissolution rate and consequently, a more rapid and complete absorption from the gastrointestinal tract nih.govall-imm.com. Studies in healthy volunteers have shown that peak plasma concentrations of KLS are achieved significantly faster (around 15 minutes) compared to ketoprofen acid (around 60 minutes) nih.govall-imm.com. This rapid absorption contributes to the observed faster onset of analgesic action with KLS nih.govoatext.com.

Furthermore, research suggests that KLS may offer improved gastrointestinal tolerability compared to ketoprofen acid nih.govmdpi.com. Proposed mechanisms for this include enhanced antioxidant properties and the potential for lysine to stimulate the production of gastroprotective proteins nih.govnih.gov. However, some animal studies have not found a significant gastroprotective effect of KLS compared to ketoprofen acid researchgate.net.

KLS has also demonstrated potent analgesic and anti-inflammatory activity, comparable or even superior to ketoprofen acid in some models nih.govresearchgate.net. Its ability to penetrate tissues, including the central nervous system and upper respiratory tract, has been noted nih.govresearchgate.net.

Research into different solid forms of ketoprofen-lysine, including potential cocrystals and polymorphs, has revealed that preparation methods can influence physicochemical properties and potentially pharmacokinetic behavior mdpi.com. This underscores the importance of solid-state characterization in the development of amino acid salts of drugs.

Eigenschaften

IUPAC Name |

2-(3-benzoylphenyl)propanoic acid;(2R)-2,6-diaminohexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3.C6H14N2O2/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12;7-4-2-1-3-5(8)6(9)10/h2-11H,1H3,(H,18,19);5H,1-4,7-8H2,(H,9,10)/t;5-/m.1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHIORVCHBUEWEP-QDXATWJZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O.C(CCN)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O.C(CCN)C[C@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40972999 | |

| Record name | 2-(3-Benzoylphenyl)propanoic acid--lysine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40972999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57469-78-0 | |

| Record name | 2-(3-Benzoylphenyl)propanoic acid--lysine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40972999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies

Chemical Synthesis Pathways for D-Lysine; Ketoprofen (B1673614) Salt Formation

The formation of ketoprofen lysine (B10760008) salt is typically achieved through a reaction between ketoprofen and a lysine solution. mdpi.comgeneesmiddeleninformatiebank.nl This salification reaction is a common method for enhancing the properties of weakly acidic drugs. kent.ac.uk

Reaction Conditions and Optimization Protocols

A straightforward method for preparing lysine-ketoprofen involves adding ketoprofen to a lysine solution and reacting at room temperature to form the salt. google.com The reaction is often conducted with stirring until complete dissolution or the first precipitation occurs. mdpi.com Following the reaction, crystallization is induced, often by adding an anti-solvent like ethanol (B145695). mdpi.comgoogle.com The product is then recovered by filtration and dried. mdpi.comgoogle.com

Optimization of the synthesis process can involve controlling the molar ratio of lysine to ketoprofen, which is typically maintained at 1:1 for maximal yield. google.com Reaction time and temperature are also critical parameters influencing the reaction trend and product purity. google.com For instance, one reported method involves a reaction time of 10-40 minutes at room temperature. google.com

Detailed research findings indicate that different crystallization techniques and conditions can lead to the formation of different polymorphic forms of the ketoprofen-lysine system, including both salt and cocrystal forms. mdpi.comresearchgate.net Characterization techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Solid-State Nuclear Magnetic Resonance (SS-NMR) are employed to identify and differentiate these forms. mdpi.comresearchgate.net

Use of Specific Solvents and Reagents

The synthesis commonly utilizes water as a solvent for dissolving lysine. google.comgoogle.com Ethanol, specifically absolute ethyl alcohol or dehydrated ethanol, is frequently used as an anti-solvent to induce crystallization of the ketoprofen lysine salt after the salification reaction in water. mdpi.comgoogle.com Other solvents, such as methanol (B129727), have also been explored for crystallization. mdpi.com

The primary reagents are ketoprofen and lysine (which can be L-lysine, D-lysine, or a racemic mixture). google.com The quality of the starting materials is considered acceptable in manufacturing processes. geneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl No heavy metal catalysts or certain class 1 organic solvents are reported in some manufacturing processes. geneesmiddeleninformatiebank.nl

Scale-Up Considerations for Laboratory Synthesis

While specific details on large-scale industrial production of D-Lysine; ketoprofen are not extensively detailed in the provided results, laboratory synthesis procedures offer insights into potential scale-up considerations. Methods described involve starting with tens of grams of ketoprofen and lysine, suggesting that the described processes are amenable to scaling beyond small laboratory quantities. mdpi.comgoogle.com Parameters such as reaction vessel size, stirring efficiency, heat removal during the exothermic salification, and efficient filtration and drying methods become more critical at larger scales. One patent describes a method suitable for industrial production due to its simple process and high yield. google.com

Exploration of Alternative Derivatization Approaches

Beyond simple salt formation, other derivatization strategies involving ketoprofen have been explored, including the synthesis of conjugates and co-crystallization with other compounds.

Synthesis of Ketoprofen Conjugates with D-Amino Acids

The synthesis of ketoprofen conjugates with amino acids, including D-amino acids, has been investigated. These conjugates can be prepared through methods such as solid-phase peptide synthesis (SPPS). nih.gov This approach involves coupling ketoprofen to amino acid sequences, often utilizing Fmoc-protected amino acids and resins like 2-chlorotrityl chloride resin. nih.gov The conjugation typically involves forming an amide bond between the carboxylic group of ketoprofen and the amino group of the amino acid or peptide. asianpubs.org

Research shows that conjugating racemic ketoprofen to enantiomerically pure L- or D-amino acid-containing peptides can result in the formation of epimeric conjugates that can be separated. nih.govresearchgate.net This highlights the influence of the stereochemistry of the amino acid on the resulting conjugate. nih.govresearchgate.net These conjugates have been explored for various applications, including self-assembling systems and targeted drug delivery. nih.govbrieflands.comuq.edu.au

Green Chemistry Principles in D-Lysine; Ketoprofen Synthesis

The synthesis of pharmaceutical compounds traditionally involved processes that often utilized hazardous solvents, generated significant waste, and consumed considerable energy. The principles of green chemistry aim to mitigate these environmental impacts by promoting more sustainable and efficient synthetic routes. These principles include preventing waste, maximizing atom economy, designing less hazardous chemical syntheses, using safer solvents and auxiliaries, designing for energy efficiency, using renewable feedstocks, reducing derivatives, using catalysts, designing for degradation, analyzing in real time for pollution prevention, and inherently safer chemistry for accident prevention. ijbpas.comjocpr.comjptcp.comacs.orgjddhs.com

The formation of D-Lysine; ketoprofen, also known as ketoprofen lysine salt, involves the reaction between ketoprofen and lysine. This process is essentially a salt formation between an acidic compound (ketoprofen) and a basic compound (lysine). google.com Several methods for preparing lysine ketoprofen have been described, some of which incorporate elements aligning with green chemistry principles.

One described method involves adding ketoprofen to a lysine solution and reacting at room temperature to form the salt. google.com Following the reaction, absolute ethyl alcohol is added for crystallization, followed by suction filtration and vacuum drying to obtain the product. google.com Another patent describes a similar process using distilled water as the solvent for the reaction between lysine and ketoprofen at room temperature, followed by lyophilization to obtain the product. google.com

The use of water as a solvent in these synthesis methods is a significant aspect that aligns with green chemistry principles. Water is a readily available, inexpensive, non-toxic, and environmentally benign solvent, making it a preferable alternative to many traditional organic solvents that can be hazardous and difficult to dispose of. jptcp.comjddhs.com Conducting the reaction at room temperature also contributes to energy efficiency, another key principle of green chemistry, by avoiding the need for heating. ijbpas.comjptcp.com

While detailed studies specifically evaluating the "greenness" of D-Lysine; ketoprofen synthesis according to comprehensive green chemistry metrics (such as atom economy calculations, solvent intensity, or energy consumption compared to alternative routes) are not extensively detailed in the immediately available literature, the reported methods utilizing water as a solvent and room temperature reaction conditions represent steps towards more sustainable synthesis compared to processes requiring harsh conditions or toxic organic solvents. The crystallization or lyophilization steps, while necessary for product isolation, and the use of ethanol for crystallization in one method google.com, would also need to be considered in a full life cycle assessment of the process's environmental impact.

Solid State Chemistry and Polymorphism of the Ketoprofen Lysine System

Polymorphic Screening and Identification of Crystalline Forms

Polymorphic screening of the ketoprofen-lysine system has revealed the existence of different crystalline forms, notably a salt and a cocrystal. This highlights the intricate balance of ionic and non-covalent interactions that can occur between ketoprofen (B1673614) and lysine (B10760008) molecules in the solid state.

Characterization of Salt Polymorphs

A significant finding in the study of the ketoprofen-lysine system is the identification of a salt polymorph, designated as KET-LYS polymorph 2 (P2) researchgate.netnih.govnih.govmdpi.com. This form is characterized by proton transfer from the carboxylic acid group of ketoprofen to the amino group of lysine, resulting in an ionic interaction .

Characterization of salt polymorphs typically involves a combination of analytical techniques to elucidate their structural and physical properties. Powder X-ray Diffraction (PXRD) is a primary method used to identify different crystalline phases based on their unique diffraction patterns jppres.cominnovareacademics.inmdpi.com. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide thermal information, such as melting points, phase transitions, and decomposition behavior jppres.cominnovareacademics.inmdpi.com. Solid-state Nuclear Magnetic Resonance (SS-NMR) spectroscopy is particularly valuable for confirming the protonation state and molecular arrangement within the crystal lattice, distinguishing between salt and cocrystal forms researchgate.netnih.gov. Fourier Transform Infrared (FTIR) spectroscopy can also provide insights into the functional group interactions, such as hydrogen bonding and ionic interactions, within the crystal structure jppres.cominnovareacademics.inmdpi.com.

The KET-LYS P2 salt polymorph has been shown to exhibit distinct PXRD patterns and thermal profiles compared to other forms researchgate.netnih.gov. Studies have indicated that this salt form possesses a higher intrinsic dissolution rate compared to the cocrystal form nih.govnih.govmdpi.com.

Investigation of Cocrystal Polymorphs

In addition to the salt form, a cocrystal polymorph, referred to as KET-LYS polymorph 1 (P1), has been identified as the representative form of commercial ketoprofen lysine salt researchgate.netnih.govnih.govmdpi.com. Cocrystals are multicomponent crystalline solids in which the components are held together by non-covalent interactions, such as hydrogen bonds, rather than ionic bonds nih.govmdpi.com.

Characterization of cocrystal polymorphs employs similar techniques to those used for salts. PXRD patterns of cocrystals are distinct from those of the individual components and their corresponding salts, confirming the formation of a new crystalline phase innovareacademics.inmdpi.com. DSC thermograms show unique melting points that differ from the melting points of the starting materials innovareacademics.inmdpi.com. Spectroscopic methods like FTIR and SS-NMR are crucial for understanding the nature of the non-covalent interactions, such as hydrogen bonding networks, within the cocrystal structure jppres.cominnovareacademics.inmdpi.com.

KET-LYS P1, the commercial cocrystal form, is obtained through specific crystallization methods and exhibits characteristic solid-state properties nih.gov. Comparative studies between the salt (P2) and cocrystal (P1) forms have highlighted differences in their physicochemical attributes, including dissolution behavior nih.govnih.govmdpi.com.

The identification and characterization of both salt and cocrystal polymorphs within the ketoprofen-lysine system underscore the importance of comprehensive solid-state investigations to fully understand the potential crystalline forms of a drug substance.

Crystallization Techniques and Conditions for Polymorph Control

Controlling the crystalline form during manufacturing is essential to ensure consistent product quality and performance. Various crystallization techniques and conditions can be employed to selectively obtain desired polymorphs of the ketoprofen-lysine system.

Solvent-Mediated Transformations

Solvent-mediated transformations, often conducted in slurries, are a common approach for studying and achieving polymorphic control. This technique involves suspending a solid form in a solvent in which it has some solubility and allowing it to equilibrate. Over time, less stable forms can dissolve and recrystallize as more stable forms kent.ac.uk. The choice of solvent is critical, as it can influence the solubility of different forms and the kinetics of transformation.

Temperature and Stirring Influence on Crystal Formation

Temperature and stirring rate are critical parameters that influence nucleation and crystal growth kinetics, thereby affecting the final polymorphic form obtained. Temperature changes can alter the solubility and stability of different polymorphs, driving transformations from less stable to more stable forms researchgate.net. Controlled cooling rates in crystallization processes can favor the formation of specific polymorphs acs.org.

Stirring affects mass transfer and can influence both nucleation and crystal growth rates. Different stirring rates can lead to variations in local supersaturation and shear forces, potentially favoring the formation of different crystal habits or even different polymorphic forms. While specific detailed studies on the influence of temperature and stirring on the interconversion or selective crystallization of KET-LYS P1 and P2 were not extensively detailed in the search results, these factors are well-established in the field of pharmaceutical crystallization as crucial parameters for polymorph control acs.org. For instance, reactions are typically conducted at ambient temperature with stirring until dissolution is complete in some preparation methods . Cooling of solutions to room temperature is also mentioned as a step in crystallization processes googleapis.com.

Interconversion Mechanisms Between Polymorphic Forms

The interconversion between different polymorphic forms is a phenomenon driven by thermodynamic stability and kinetic factors. A less stable polymorph can transform into a more stable one under specific conditions, such as changes in temperature, humidity, or in the presence of a solvent (solvent-mediated transformation) researchgate.net.

In the context of the ketoprofen-lysine system, the existence of both salt (P2) and cocrystal (P1) forms suggests potential pathways for interconversion. Solvent-mediated transformation is a likely mechanism by which one form could convert to another in the presence of a solvent. For example, if one form is less stable in a particular solvent, it may dissolve and recrystallize as the more stable form. Temperature can also play a role, as the relative stability of polymorphs can change with temperature, leading to a transition point above or below which a different form is more stable researchgate.net.

Impact of Stereoisomerism on Solid-State Structures

The solid-state properties of pharmaceutical compounds, including polymorphism, salt formation, and cocrystallization, are profoundly influenced by molecular structure, particularly the presence of chiral centers and the resulting stereoisomerism. Both ketoprofen and lysine are chiral molecules. Ketoprofen exists as (S)-ketoprofen and (R)-ketoprofen, while lysine exists as L-lysine and D-lysine. The interaction between these chiral components can lead to the formation of different solid forms with distinct crystal structures and physicochemical characteristics.

Ketoprofen lysine salt (KLS) is commonly formed using racemic ketoprofen or (S)-ketoprofen and L-lysine. Research has demonstrated that even within this specific stereoisomeric combination (ketoprofen and L-lysine), polymorphism can occur, leading to different crystalline forms such as salts and cocrystals. A study investigating the ketoprofen-L-lysine system identified a salt form (Polymorph 2, P2) and a cocrystal form (Polymorph 1, P1), with P1 being representative of commercial KLS. fishersci.cawikidata.orgdirectivepublications.orgontosight.ainih.gov These forms exhibit different solid-state characteristics, as evidenced by techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). For instance, DSC analysis showed distinct thermal profiles for KET-LYS P1 and KET-LYS P2, with P1 displaying an endothermic event around 170.7 °C and P2 showing multiple endothermic peaks at lower temperatures followed by degradation steps. nih.gov XRPD patterns also confirmed the presence of two different crystalline phases that were non-superimposable. fishersci.cawikidata.org

The stereochemistry of the lysine component plays a crucial role in the solid forms that can be generated. While the L-lysine salt with ketoprofen (often racemic ketoprofen) is well-established, the use of D-lysine can lead to the formation of different solid-state structures, including co-crystals. Patents describe the formation of co-crystals between specific ketoprofen enantiomers and lysine enantiomers. This includes the formation of a co-crystal from (R)-2-(3-benzoylphenyl)-propionic acid (R-ketoprofen) and D-lysine, as well as from (S)-2-(3-benzoylphenyl)-propionic acid (S-ketoprofen) and D-lysine. wikidata.orgmims.com These co-crystals are distinct from the typical ketoprofen lysine salt (formed with L-lysine) in their crystalline nature and properties. wikidata.orgmims.com

Analytical Characterization Techniques and Method Development

Spectroscopic Methodologies for Structural Elucidation and Purity Assessment

Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, are indispensable tools for confirming the molecular structure and assessing the purity of Ketoprofen (B1673614) Lysine (B10760008).

Solid-state Nuclear Magnetic Resonance (SS-NMR) spectroscopy is a powerful technique for investigating the structural and dynamic properties of solid compounds, including different polymorphic forms of pharmaceutical materials like Ketoprofen Lysine. Studies have utilized 13C and 15N CPMAS solid-state NMR spectra to characterize Ketoprofen Lysine co-crystal Form 4 and compare it to Ketoprofen Lysine Salt. google.com SS-NMR analysis has also been employed to differentiate between Ketoprofen Lysine co-crystal Form 4 and Form 1. google.com

In the 13C-CPMAS spectrum of ketoprofen, a signal characteristic of the carboxylic group is observed at 184.0 ppm, indicative of involvement in homodimeric interactions. mdpi.com In contrast, the sodium salt of ketoprofen shows two peaks in the carboxylic region at 181.4 and 180.5 ppm, consistent with the unprotonated carboxylate group. mdpi.com For the Ketoprofen–l-lysine cocrystal (Polymorph 1), two peaks in the carboxylic region have been observed at 174.5 and 177.6 ppm. mdpi.com SS-NMR, alongside other solid-state characterization techniques, has been utilized to confirm the successful loading of Ketoprofen Lysine into polymeric nanoparticles. jppres.comijpsonline.com

Fourier-Transform Infrared (FT-IR) spectroscopy is widely used to study the vibrational modes of molecules, providing information about functional groups, molecular conformation, and intermolecular interactions, such as hydrogen bonding. FT-IR spectra of Ketoprofen Lysine co-crystal Form 4 and Ketoprofen Lysine Salt have been reported. google.com

FT-IR analysis is a valuable method for identifying potential chemical interactions between Ketoprofen Lysine and other components, such as polymers in pharmaceutical formulations. jppres.com Studies involving nanoparticle formulations have obtained and compared the FT-IR spectra of pure Ketoprofen Lysine, the polymer matrix, physical mixtures, and the final nanoparticles. jppres.comijpsonline.com Furthermore, FT-IR spectroscopy has been employed to investigate structural changes in Ketoprofen Lysine Salt induced by external factors, such as a pulsed magnetic field. nih.govresearchgate.net A strong absorption band around 1550 cm-1 in the FT-IR spectrum of the Ketoprofen–lysine salt polymorph (P2) has been attributed to the ketoprofen carboxylate anion group. researchgate.net FT-IR spectroscopy has also been used to detect possible physicochemical interactions between ketoprofen and basic excipients, including L-lysine. nih.gov

Thermal Analysis Techniques for Phase Transitions and Stability Assessment

Thermal analysis techniques, such as Differential Scanning calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for understanding the thermal behavior of Ketoprofen Lysine, including its melting point, phase transitions, and thermal stability.

DSC and TGA are commonly used for the thermal characterization of Ketoprofen Lysine and its various forms. mdpi.com DSC measures the heat flow to a sample as a function of temperature, revealing endothermic and exothermic events associated with processes like melting, crystallization, and solid-state transitions. TGA measures the change in mass of a sample as it is heated, providing information about degradation and the presence of volatile components like residual solvents. mdpi.com

Studies on the Ketoprofen–lysine system have shown different thermal profiles for its polymorphs. The DSC profile of the Ketoprofen–l-lysine cocrystal (Polymorph 1), representative of commercial Ketoprofen Lysine Salt, exhibits an endothermic event at approximately 170.7 °C (with an onset at 164.1 °C), which is associated with melting and degradation. mdpi.com The salt polymorph (Polymorph 2) shows a different DSC profile with multiple endothermic peaks, including a first peak at approximately 110.9 °C (onset at 100.5 °C), and further degradation occurring above 120 °C. mdpi.com

Thermal analysis, particularly DSC, is also used in the characterization of Ketoprofen Lysine in pharmaceutical formulations, such as nanoparticles. jppres.com The disappearance of the characteristic melting peak of Ketoprofen Lysine in the DSC thermogram of a formulation can indicate that the drug is present in an amorphous form or molecularly dispersed within the matrix. jppres.comnih.gov The melting point of pure Ketoprofen Lysine has been reported around 170.09°C. jppres.com DSC is also used to assess the effect of formulation components on the thermal properties of the drug and to investigate potential interactions. jppres.com

TGA can be used to quantify residual solvents in Ketoprofen Lysine samples. The thermal stability of Ketoprofen Lysinate has been noted to involve degradation above 130°C, suggesting the need for low-temperature processing during manufacturing. Thermal analyses are typically performed by heating samples across a defined temperature range at a controlled rate, for instance, from 25 °C to 320 °C at 10 °C/min. mdpi.com

Here is a table summarizing some reported thermal data for Ketoprofen Lysine forms:

| Compound Form | Technique | Event Type | Temperature (°C) | Onset (°C) | Notes | Source |

| Ketoprofen–l-lysine cocrystal (P1) | DSC | Endothermic | 170.7 | 164.1 | Melting and degradation | mdpi.com |

| Ketoprofen–l-lysine salt (P2) | DSC | Endothermic | 110.9 | 100.5 | First peak | mdpi.com |

| Pure Ketoprofen Lysine | DSC | Endothermic | 170.09 | - | Melting point | jppres.com |

| Ketoprofen Lysinate | Thermal | Degradation | >130 | - | Requires low-T processing |

Differential Scanning Calorimetry (DSC) Applications

Differential Scanning Calorimetry (DSC) is a crucial thermal analysis technique used to characterize the physical state of D-Lysine; ketoprofen, detect possible interactions between the drug and excipients, and investigate polymorphic forms semanticscholar.orgjppres.commdpi.com.

Studies have utilized DSC to analyze pure D-Lysine; ketoprofen, polymers, physical mixtures, and formulations semanticscholar.orgjppres.com. For instance, DSC analysis of D-Lysine; ketoprofen incorporated into poly lactic-co-glycolic acid (PLGA) nanoparticles involved analyzing samples under nitrogen gas with a heating rate of 10°C/min in a temperature range of 30 to 300°C semanticscholar.org. Similarly, when incorporated into Eudragit® S100 nanoparticles, pure KLS showed a single endothermic peak at 170.09°C, corresponding to its melting point jppres.com. The absence of this melting peak in the thermogram of the nanoparticle formulation can indicate that the drug is encapsulated in an amorphous or solid solution state within the polymer matrix jppres.com.

DSC has also been employed to investigate the solid-state characteristics and polymorphism of the ketoprofen-lysine system mdpi.com. Two polymorphs, KET-LYS polymorph 1 (P1) and KET-LYS polymorph 2 (P2), have been identified mdpi.com. The DSC profile of KET-LYS P1 showed an endothermic event at 170.7 °C (onset 164.1 °C) associated with melting and degradation, while KET-LYS P2 exhibited multiple endothermic peaks, with the first at 110.9 °C (onset 100.5 °C), followed by partially overlapped peaks above 120 °C due to degradation steps mdpi.com.

DSC is also used in the characterization of co-crystals involving ketoprofen lysine. For example, a co-crystal of ketoprofen, lysine, and gabapentin (B195806) was characterized by DSC, showing thermal events when heated from 25°C to 320°C at 10°C/min core.ac.uk. Another study on a Ketoprofen Lysine co-crystal Form 4 also included DSC analysis google.com.

Thermogravimetric Analysis (TGA) (if applicable)

Thermogravimetric Analysis (TGA) is a technique used to determine the thermal stability of a substance by measuring the change in mass as a function of temperature. TGA is applicable to D-Lysine; ketoprofen and its formulations, particularly when assessing for the presence of water or other volatile components and evaluating degradation behavior.

TGA has been used in the characterization of co-crystals involving ketoprofen and lysine core.ac.ukgoogle.com. For instance, thermal analyses including TGA were carried out on a ternary drug-drug co-crystal of ketoprofen, lysine, and gabapentin, with samples heated from 25°C to 320°C at 10°C/min core.ac.uk. TGA thermograms have also been used to characterize specific polymorphic forms, such as Ketoprofen Lysine co-crystal Form 4 google.com. In the analysis of cellulose (B213188) acetate (B1210297) micro-vectors loaded with ketoprofen lysinate, TGA was performed by heating samples from 25°C up to 600°C at 10°C/min under nitrogen flow, monitoring weight loss mdpi.com. A weight loss below 100°C can indicate the evaporation of residual humidity mdpi.com.

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for determining the purity and quantifying the amount of D-Lysine; ketoprofen in various samples and formulations core.ac.ukkuey.netresearchgate.net.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC method development and validation are critical steps to ensure accurate and reliable analysis of D-Lysine; ketoprofen. While specific details on the method development and validation for D-Lysine; ketoprofen itself were not extensively detailed in the search results, HPLC is a standard technique for drug content determination and release studies in pharmaceutical formulations containing ketoprofen or its salts kuey.netresearchgate.net.

Studies on formulations like delayed-release pellets of ketoprofen emphasize the importance of determining drug content uniformly distributed within the pellets, a process typically performed using HPLC kuey.net. HPLC is also used in in vitro release studies to quantify the amount of drug released over time under simulated physiological conditions kuey.netresearchgate.net. The development and validation of these HPLC methods involve establishing parameters such as mobile phase composition, flow rate, stationary phase, detection wavelength, linearity, accuracy, precision, and specificity to ensure the method is suitable for its intended purpose.

Microscopic and Particle Characterization Techniques

Microscopic and particle characterization techniques provide valuable information about the size, shape, surface morphology, and surface charge of D-Lysine; ketoprofen particles and particles in its formulations.

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is widely used to investigate the shape and surface properties of D-Lysine; ketoprofen and formulations containing it, such as nanoparticles and micro-beads semanticscholar.orgresearchgate.netkuey.netresearchgate.netscitechnol.com.

SEM images can reveal the morphology of the particles. For instance, ketoprofen lysine-loaded particles prepared by spray drying demonstrated a nanostructured and spherical shape semanticscholar.orgresearchgate.net. Similarly, nanoparticles produced by nano-spray drying techniques have been examined by SEM to determine their shape, often revealing spherical particles researchgate.netscitechnol.com. SEM is also used to confirm the integrity and smoothness of coatings on pellets containing ketoprofen kuey.net. In the study of alginate beads loaded with ketoprofen lysinate, SEM was used to determine the shape and surface characteristics of the microbeads researchgate.net. SEM analysis has also shown a reduction in particle size of flutamide (B1673489) (used as a model drug with lysine) in freeze-dried tablets compared to the pure drug turkjps.org.

Particle Size and Zeta Potential Determination

Particle size and zeta potential are critical characteristics, particularly for formulations involving D-Lysine; ketoprofen nanoparticles, as they influence stability, drug release, and in vivo behavior kuey.netresearchgate.netnih.govresearchgate.netisops-ankara.orgacs.org.

Particle size, size distribution (often indicated by the polydispersity index, PDI), and zeta potential values of formulations are commonly analyzed using techniques like Dynamic Light Scattering (DLS) with instruments such as the Zetasizer Nanoseries semanticscholar.orgresearchgate.netresearchgate.netisops-ankara.orgacs.org.

Studies on nanoparticles containing ketoprofen lysine have reported specific particle size ranges and zeta potential values. For example, blank PLGA nanoparticles had an average particle size of 186 nm, while nanoparticles containing another substance (CEF) were between 328 and 389 nm researchgate.net. The average PDI of these formulations was below 0.4 researchgate.net. Nanoparticles prepared with carvedilol (B1668590) and analyzed using DLS showed particle sizes in the range of 402.3 to 535.5 nm with PDI values of approximately 0.4-0.6 researchgate.net. Zeta potential values indicate the surface charge of the particles, which affects their stability in suspension researchgate.netresearchgate.netacs.org. Positive zeta potential values were observed in chitosan-coated nanoparticles, while negative values were obtained for some PLGA nanoparticle formulations researchgate.netacs.org. The mean particle sizes of drug-loaded microbeads in one study were found to be in the range of 596.45 to 880.10 µm researchgate.net.

Here is a table summarizing some reported particle size and zeta potential data:

| Formulation Type | Particle Size (nm or µm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Source |

| Blank PLGA Nanoparticles | 186 nm | Below 0.4 | Positive | researchgate.net |

| CEF containing Nanoparticles | 328 - 389 nm | Below 0.4 | Positive | researchgate.net |

| Carvedilol loaded Nanoparticles | 402.3 - 535.5 nm | ~0.4 - 0.6 | Positive | researchgate.net |

| Drug-loaded microbeads (Alginate) | 596.45 - 880.10 µm | Not specified | Not specified | researchgate.net |

| Ideal formulation (HSA nanoparticles) | 228.2 nm | 0.138 | -26.53 mV | isops-ankara.org |

| VAP-loaded PLGA/Chitosan-coated PLGA Nanoparticles | 196.33 - 669.23 nm | High quality, monodisperse | Negative/Positive | acs.org |

Particle size distribution can also be influenced by factors such as polymer concentration and viscosity researchgate.netnih.gov.

Development of Robust Analytical Methods for Research and Quality Control

The development of robust analytical methods is crucial for the research, quality control, and monitoring of ketoprofen lysine salt in various applications and formulations. Several analytical techniques have been employed for the determination of ketoprofen and its salts, with High-Performance Liquid Chromatography (HPLC) being frequently utilized researchgate.netuobaghdad.edu.iq. Other methods include UV spectrophotometry and Fourier-transform infrared spectroscopy (FT-IR) uobaghdad.edu.iqresearchgate.netjppres.comresearchgate.netipinnovative.comnih.gov.

HPLC methods have been developed and validated for the determination of ketoprofen lysine salt in different matrices, such as pharmaceutical formulations and potentially in research settings involving drug release or stability studies researchgate.netjppres.comnih.gov. A rapid HPLC method for the determination of ketoprofen lysine salt simultaneously with a preservative (methyl-p-hydroxybenzoate) in a spray formulation was developed and validated. The separation was achieved using a C18 column with a mobile phase of acetonitrile (B52724) and 0.05 M KH2PO4 buffer (60:40, v/v) adjusted to pH 3.0, with UV detection at 254 nm researchgate.net. This method demonstrated linearity in the range of 8–24 µg/mL for ketoprofen lysine salt with a correlation coefficient (r) greater than 0.9999 researchgate.net. The recovery for ketoprofen lysine salt was found to be 100.2% with a Relative Standard Deviation (RSD) of 0.6% researchgate.net.

Another validated HPLC method for the determination of ketoprofen lysine salt in nanoparticle formulations utilized a C18 column and showed linearity in the range of 10 µg/mL to 70 µg/mL, with a correlation coefficient (r²) of 0.9999 jppres.com. The accuracy of this method was reported as 99.608 ± 0.495%, 99.966 ± 0.107%, and 100.112 ± 0.134% for concentrations of 15, 30, and 45 µg/mL, respectively (n=6) jppres.com. The Limit of Detection (LOD) was determined to be 0.0283 µg/mL, and the Limit of Quantitation (LOQ) was 0.0858 µg/mL jppres.com. The precision of the method was deemed satisfactory with RSD values below 2% jppres.com.

FT-IR analysis has been applied to investigate structural changes in ketoprofen lysine salt, for instance, when exposed to a pulsed magnetic field researchgate.netnih.govnih.gov. This spectroscopic technique provides information about the functional groups and molecular structure of the compound researchgate.netjppres.comresearchgate.net. Unsupervised principal component analysis (PCA) can be applied to FT-IR spectral data for clustering and identifying structural modifications researchgate.netnih.govnih.gov. Research using FT-IR and PCA on ketoprofen lysine salt exposed to a magnetic field showed clear clustering between exposed and non-exposed samples, suggesting structural changes in the formulation components, although the ketoprofen lysine salt molecules themselves did not appear significantly affected in a specific wavenumber band (1675–1475 cm⁻¹) nih.gov.

UV spectrophotometry is another analytical technique used for the quantification of ketoprofen uobaghdad.edu.iqresearchgate.netipinnovative.com. A developed UV spectrophotometric method for ketoprofen in tablet dosage forms used methanol (B129727) as a solvent and measured absorbance at 256 nm, which is the absorption maximum of ketoprofen ipinnovative.com. The method was linear in the concentration range of 5 µg/mL and validated according to ICH norms ipinnovative.com.

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) are also employed in the characterization of ketoprofen lysine salt, particularly in the context of solid-state properties, polymorphism, and formulation development jppres.commdpi.comresearchgate.net. DSC can be used to determine melting points and assess potential interactions between ketoprofen lysine salt and excipients jppres.com. XRD analysis provides information about the crystalline structure of the compound jppres.comresearchgate.net.

The development of these analytical methods ensures the quality, purity, and consistency of ketoprofen lysine salt for research purposes and in pharmaceutical production.

Key Analytical Findings and Data (Illustrative based on search results):

| Analytical Method | Analyte | Matrix/Application | Key Parameters / Findings | Citation |

| HPLC-UV | Ketoprofen Lysine Salt | OKI® Spray formulation (with preservative) | Linearity: 8–24 µg/mL (r > 0.9999); Recovery: 100.2% (RSD 0.6%); Detection: 254 nm | researchgate.net |

| HPLC | Ketoprofen Lysine Salt | Nanoparticle formulations | Linearity: 10–70 µg/mL (r² = 0.9999); Accuracy: ~100%; LOD: 0.0283 µg/mL; LOQ: 0.0858 µg/mL | jppres.com |

| FT-IR | Ketoprofen Lysine Salt | Investigating structural changes (e.g., with MF) | Analysis of functional groups; Used with PCA for clustering | researchgate.netnih.gov |

| UV Spectrophotometry | Ketoprofen | Tablet dosage forms | Absorbance Maxima: 256 nm; Linearity: 5 µg/mL range; Validated as per ICH norms | ipinnovative.com |

| DSC | Ketoprofen Lysine Salt | Characterization of thermal properties/interactions | Determination of melting point; Assessment of drug-polymer interactions | jppres.com |

| XRD | Ketoprofen Lysine Salt | Characterization of crystalline structure | Provides information on solid-state form | jppres.comresearchgate.net |

Pharmacological Mechanisms of Action Pre Clinical and in Vitro Investigations

Cyclooxygenase (COX-1 and COX-2) Inhibition Profiles

Ketoprofen (B1673614), the active component of D-Lysine; ketoprofen, is known to be a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. mdpi.comall-imm.comresearchgate.net COX enzymes are crucial in the synthesis of prostaglandins (B1171923) and thromboxanes, mediators involved in inflammation, pain, and fever, as well as in maintaining normal physiological functions like gastric mucosal protection and platelet aggregation. mdpi.comresearchgate.net While traditional NSAIDs like ketoprofen inhibit both isoforms, COX-1 is constitutively expressed and involved in housekeeping functions, while COX-2 is primarily induced at sites of inflammation. researchgate.net The inhibition of COX-2 is primarily responsible for the anti-inflammatory, analgesic, and antipyretic effects of NSAIDs. researchgate.net Studies indicate that ketoprofen is a potent COX inhibitor. all-imm.com

Lipoxygenase Pathway Modulation

In addition to its effects on the cyclooxygenase pathway, ketoprofen has been shown to inhibit the lipoxygenase (LOX) pathway of the arachidonic acid cascade. mdpi.comall-imm.com This pathway is responsible for the production of non-cyclized mono-hydroxy acids (HETE) and leukotrienes. mdpi.comall-imm.com Leukotrienes, specifically leukotrienes B4, C4, and D4, are known to increase vascular permeability. all-imm.com HETE and leukotrienes originating from leukocytes can promote leukocyte migration and activation, contributing to the inflammatory response. all-imm.com By modulating the LOX pathway, ketoprofen can further influence the inflammatory cascade.

Modulation of Oxidative Stress Signals in Cellular Models

While the search results mention that NSAIDs can influence cell signaling pathways and the production of free radicals researchgate.net, specific detailed research findings on the modulation of oxidative stress signals by D-Lysine; ketoprofen in cellular models are not explicitly provided within the scope of the search results. General mechanisms of NSAID action can involve influencing oxidative stress, but data specifically for the D-Lysine salt of ketoprofen in this context from the searches is limited.

Investigation of Central Mechanisms in Pre-clinical Models (e.g., NO and COX synthase inhibition in brain tissue)

Pre-clinical investigations indicate that ketoprofen lysine (B10760008) salt (KLS), which includes the lysine salt form of ketoprofen, possesses central activity. mdpi.comall-imm.comall-imm.com Studies have shown that KLS can inhibit both nitric oxide (NO) and COX synthase in brain tissue. mdpi.comall-imm.com Ketoprofen is noted for its ability to rapidly and readily distribute into the central nervous system, crossing the blood-brain barrier, which is attributed to its high liposolubility. all-imm.comjofph.com This central inhibition of NO and COX synthase contributes to its analgesic effects. all-imm.comjofph.com

Stereospecificity of Mechanistic Effects (D- versus L-Lysine; Ketoprofen)

Ketoprofen itself is a mixture of two stereoisomers, an (R)-enantiomer and an (S)-enantiomer. guidetopharmacology.org The salification with lysine involves the amino acid lysine, which exists as L-lysine and D-lysine. While the search results mention the salification of ketoprofen with the lysine amino acid to form ketoprofen lysine salt (KLS) mdpi.comall-imm.com, and some information on D-lysine and L-lysine is available fishersci.cawikidata.orgontosight.aifishersci.ptwikipedia.orgmassbank.eunih.govnih.gov, there is no specific detailed information within the provided search results that directly compares the stereospecificity of the mechanistic effects between D-Lysine; ketoprofen and L-Lysine; ketoprofen in pre-clinical or in vitro investigations. The focus in the provided text is primarily on the properties of ketoprofen lysine salt (KLS) generally, without explicit differentiation based on the D- or L-stereoisomer of lysine in terms of mechanistic actions.

Pharmacokinetic and Biopharmaceutical Studies Pre Clinical Models

Distribution Profile in Animal Models (e.g., Blood-Brain Barrier Penetration)

Information specifically detailing the distribution profile of D-Lysine; ketoprofen (B1673614) in animal models, including aspects such as blood-brain barrier penetration, is not present within the provided sources for this section.

Metabolic Pathways and Metabolite Identification in Non-Human Species

Based on the provided source for this section, detailed information on the metabolic pathways of D-Lysine; ketoprofen or the identification of its metabolites in non-human species is not available.

Advanced Formulation Strategies and Drug Delivery Systems

Nano-Sized Formulations for D-Lysine; Ketoprofen (B1673614) Delivery

Nano-sized formulations, such as nanoparticles, offer a promising approach for the controlled delivery of D-Lysine; ketoprofen. Their small size allows for potential improvements in drug solubility, bioavailability, and targeted delivery to inflamed tissues.

Development of Nanoparticles (e.g., PLGA, Eudragit® S100)

Poly(lactic-co-glycolic acid) (PLGA) and Eudragit® S100 are among the polymers investigated for the development of D-Lysine; ketoprofen loaded nanoparticles jppres.comresearchgate.net. PLGA is a biodegradable and biocompatible copolymer widely used in drug delivery due to its tunable degradation rates nih.govnih.gov. Eudragit® S100 is an anionic copolymer of methacrylic acid and methyl methacrylate, known for its pH-dependent solubility, dissolving at pH 7.0 or above, making it suitable for enteric coating and targeted delivery to the intestines pubcompare.ainih.gov.

Studies have successfully produced D-Lysine; ketoprofen loaded PLGA nanoparticles using methods like spray drying researchgate.net. Eudragit® S100 nanoparticles containing D-Lysine; ketoprofen have been developed using techniques such as the double emulsion solvent evaporation method jppres.com. These methods aim to encapsulate the drug within the polymer matrix, forming nanoparticles in the nanometer size range. For instance, D-Lysine; ketoprofen loaded Eudragit® S100 nanoparticles have been reported with particle sizes ranging between 99 and 141 nm jppres.com. PLGA nanoparticles loaded with lamivudine, as an example of nanoparticle development, showed a medium size of 203.667 ± 1.436 nm researchgate.net.

Encapsulation Efficiency and Drug Loading

Encapsulation efficiency (EE) and drug loading (DL) are critical parameters for evaluating the performance of nanoparticle formulations. EE refers to the amount of drug successfully entrapped within the nanoparticles relative to the total amount of drug used, while DL represents the amount of drug encapsulated per unit mass of the nanoparticles.

Research on D-Lysine; ketoprofen loaded nanoparticles has reported varying encapsulation efficiencies depending on the formulation and preparation method. For PLGA nanoparticles incorporating D-Lysine; ketoprofen, entrapment efficiency has been detected in the range of approximately 59-78% researchgate.net. Eudragit® S100 nanoparticle formulations containing D-Lysine; ketoprofen have shown an encapsulation efficiency of 76% jppres.com. In the context of alginate beads for ketoprofen lysinate, encapsulation efficiency ranged from 30% (low alginate concentration) to 94% (high alginate concentration), influenced by drug-polymer interactions . Pectin-based beads showed superior encapsulation efficiency (81.8% to 93.7%) compared to alginate beads (39.0% to 49.7%) for ketoprofen lysinate, potentially due to pectin's lower molecular weight amazonaws.com.

While specific detailed data tables for drug loading of D-Lysine; ketoprofen in these nanoparticle systems were not consistently available across the search results, the reported encapsulation efficiencies indicate successful incorporation of the drug into the polymeric carriers.

Hydrogel-Based Systems for Controlled Release

Hydrogels, as three-dimensional cross-linked polymeric networks, are being explored for their potential in providing controlled and sustained release of D-Lysine; ketoprofen. Their ability to swell in aqueous environments and biocompatibility makes them suitable for various drug delivery applications.

Alginate and Pectin (B1162225) Carriers for Sustained Release

Alginate and pectin, both polyanionic polysaccharides, are commonly used as carriers in hydrogel-based drug delivery systems due to their gelling properties in the presence of multivalent cations mdpi.com. These polymers can form beads or matrices that encapsulate the drug.

Studies have successfully encapsulated ketoprofen lysinate in polysaccharide-based hydrogels using techniques like prilling, with alginate and pectin serving as carriers and release-modifying agents researchgate.netamazonaws.com. Alginate beads loaded with ketoprofen have been formulated to control its release using the ionotropic gelation method amazonaws.com. Pectin-based hydrogels have also been utilized to produce beads containing ketoprofen lysine (B10760008) salt, with zinc ions used as an external cross-linking agent mdpi.com.

Optimization of Release Kinetics in Simulated Biological Environments

Optimizing the release kinetics of D-Lysine; ketoprofen from hydrogel systems is crucial for achieving sustained therapeutic levels and minimizing the frequency of administration. In vitro release studies in simulated biological environments are conducted to evaluate the release profile.

Studies investigating ketoprofen lysinate-loaded alginate and pectin beads have examined drug release in simulated gastrointestinal environments with varying pH conditions researchgate.netamazonaws.com. Alginate beads have shown rapid release of ketoprofen in acidic media, while pectin beads demonstrated sustained release amazonaws.com. For instance, alginate beads released only 10-15% of ketoprofen over 4 hours in acidic conditions (pH 1), whereas at a neutral pH (7.4), almost all the ketoprofen was released within 2 hours amazonaws.com. Pectin beads showed sustained release in acidic media, with complete release observed upon pH change amazonaws.com. The release performance can be influenced by factors such as polymer concentration, drug-to-polymer ratio, and the type of cross-linking agent used amazonaws.com.

The release kinetics from D-Lysine; ketoprofen loaded Eudragit® S100 nanoparticles in simulated gastrointestinal environments (pH 7.4) have shown extended release over several days researchgate.net. The release kinetics from these nanoparticles were found to fit models such as the Weibull model jppres.com.

Innovative Delivery Platforms (e.g., Orodispersible Granules, Transdermal Systems) in Pre-clinical Contexts

Beyond nano- and hydrogel-based systems, innovative delivery platforms are being explored for D-Lysine; ketoprofen in pre-clinical contexts to offer alternative administration routes and improved patient convenience.

Orodispersible granules represent a formulation designed for easy administration without water, offering a rapid onset of action oatext.com. A new formulation of ketoprofen lysine salt as 40 mg orodispersible granules has been developed and studied oatext.com. Pharmacological studies suggest a rapid onset of analgesic effect with these granules oatext.com.

Transdermal systems, such as patches and foam formulations, are also being investigated for the delivery of ketoprofen and its salts, including ketoprofen lysine salt wikipedia.orgresearchgate.net. These systems aim to deliver the drug through the skin, potentially providing localized relief and reducing systemic exposure. Pre-clinical studies using foam formulations of ketoprofen lysine salt have investigated their anti-inflammatory and analgesic profiles in experimental models researchgate.net. While oral administration of ketoprofen lysine salt resulted in sustained systemic absorption, topical application of the foam formulation did not lead to appreciable ketoprofen plasma levels in one study, supporting its potential for treating localized conditions researchgate.net. Ketoprofen patches have shown rapid and sustained delivery to underlying tissues without significantly increasing blood drug levels compared to oral administration wikipedia.org.

Influence of Formulation on Solid-State Properties and Stability

The solid-state properties of a pharmaceutical active pharmaceutical ingredient (API) are critical determinants of its performance, influencing factors such as solubility, dissolution rate, bioavailability, and physical and chemical stability. For D-Lysine; ketoprofen, also known as ketoprofen lysine salt (KLS), understanding and controlling its solid form through various formulation strategies is essential for developing effective and stable drug products.

D-Lysine; ketoprofen can exist in different solid forms, including the salt form and various co-crystalline forms or polymorphs nih.govresearchgate.netresearchgate.net. The preparation method can influence which solid form is obtained nih.govresearchgate.net. Commercial preparations of KLS have been reported to be representative of a co-crystal form, referred to as Polymorph 1 (P1), while a distinct salt polymorph (Polymorph 2 or P2) has also been identified researchgate.net. Additionally, different co-crystal forms, such as Form 1 and Form 4, have been characterized google.comgoogle.com.

The solid-state characteristics of KLS salt can present formulation challenges. The known KLS salt has been described as having low crystallinity and a relatively high particle size google.comgoogle.com. These properties can negatively impact powder characteristics such as flowability and hygroscopicity google.comgoogle.com. The known KLS salt is considered slightly hygroscopic geneesmiddeleninformatiebank.nl. Higher hygroscopicity can lead to water uptake, potentially causing changes in the solid form, such as amorphization, which can compromise physical stability google.comresearchgate.net.

Advanced formulation strategies, such as the formation of co-crystals, have been explored to improve the solid-state properties of D-Lysine; ketoprofen. A newly identified co-crystal form, Form 4, has demonstrated advantages over the conventional KLS salt, exhibiting higher crystallinity and lower particle size google.com. These improved properties are beneficial for formulation processes, such as the setting of fluid-dynamic parameters during the preparation of coated granules google.com. The lower particle size of co-crystal Form 4 compared to the KLS salt is also associated with a higher dissolution rate google.com.

Solid-state characterization techniques are indispensable for identifying and understanding the different forms of D-Lysine; ketoprofen and the impact of formulation. Techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), Fourier Transform Infrared Spectroscopy (FTIR), and solid-state Nuclear Magnetic Resonance (ss-NMR) are commonly employed researchgate.netgoogle.comgoogle.comjppres.comijpsonline.com. XRPD is used to distinguish between different crystalline forms and assess crystallinity researchgate.netgoogle.comgoogle.com. DSC provides information on thermal events such as melting points, which can vary between polymorphs and indicate changes in the solid state google.comjppres.com. Solid-state NMR can confirm the co-crystalline nature and provide detailed structural insights google.comgoogle.com.

Stability studies are crucial to evaluate the robustness of D-Lysine; ketoprofen in various formulations under different environmental conditions. Stability data for a drug product in granule form containing Ketoprofen lysine salt showed no out-of-specification results or significant changes when stored at 25°C/60% RH (up to 24 months), 30°C/65% RH (up to 12 months), and 40°C/75% RH (up to 6 months) geneesmiddeleninformatiebank.nl. This supported a granted shelf life of 24 months geneesmiddeleninformatiebank.nl. Stability data for the active substance itself stored under ICH conditions (25°C/60% RH for 12 months and 40°C/75% RH for six months) also supported a retest period of two years without special storage conditions geneesmiddeleninformatiebank.nl.

Formulation into more complex systems like nanoparticles can also influence the solid state of D-Lysine; ketoprofen. When incorporated into polymeric nanoparticles, the drug's physical state within the matrix can be characterized using techniques like DSC and XRD jppres.comijpsonline.com. This incorporation can affect the release profile and stability of the drug within the delivery system jppres.comijpsonline.comsemanticscholar.org.

Pre Clinical Efficacy and Comparative Studies in Vitro and in Vivo Models

Anti-inflammatory Efficacy in Animal Models (e.g., Hind Paw Edema Model)

The anti-inflammatory activity of ketoprofen (B1673614) conjugates, including those with lysine (B10760008), has been evaluated in animal models such as the carrageenan-induced hind paw edema test in rats. asianpubs.org In this model, inflammation is induced by injecting carrageenan into the hind paw, and the resulting edema volume is measured over time. asianpubs.orgresearchgate.netpsu.edu Studies have shown that ketoprofen and its conjugates can significantly inhibit the increase in paw volume compared to control groups. asianpubs.orgplos.org For instance, one study indicated that a selective A2A receptor antagonist, KD-64, administered at the same dose as ketoprofen (5 mg/kg), exerted a stronger anti-inflammatory effect than ketoprofen in both carrageenan-induced paw edema and zymosan-induced peritonitis models in mice. plos.org While this study compared ketoprofen to another compound, it demonstrates the methodology used to assess anti-inflammatory efficacy in these models. Another study specifically evaluating a ketoprofen-lysine-gabapentin co-crystal in the carrageenan-induced rat paw edema model showed a synergistic anti-inflammatory effect. google.com The co-crystal demonstrated a greater percentage inhibition of paw volume compared to gabapentin (B195806) alone, ketoprofen lysine co-crystal Form I alone, or a 1:1 admixture of ketoprofen lysine co-crystal Form I and gabapentin at various time points (3, 4, and 5 hours post-carrageenan injection). google.com

Analgesic Effects in Pre-clinical Pain Models (e.g., Tail Flick Method)

The analgesic activity of ketoprofen and its derivatives, including lysine conjugates, has been assessed using pre-clinical pain models such as the tail flick method. asianpubs.orgresearchgate.net This method involves applying a thermal stimulus to a rat's tail and measuring the time it takes for the rat to flick its tail away (reaction time). asianpubs.orgresearchgate.net An increase in reaction time after drug administration indicates improved analgesic activity. researchgate.net Studies have utilized this method to evaluate the effectiveness of synthesized ketoprofen conjugates. asianpubs.org For example, a study on a ketoprofen-tromethamine multicomponent crystal, while not D-Lysine; ketoprofen, demonstrated that this crystal form provided better analgesic activity than ketoprofen alone in the tail flick test. researchgate.net Lysine itself has also demonstrated analgesic effects in animal models by modulating various pathways, and studies have shown that its administration reduces pain responses without altering motor function. mdpi.comresearchgate.net Clinical evidence also suggests that lysine derivatives, including ketoprofen-lysine, show efficacy in relieving various types of pain. mdpi.com The phenylquinone writhing test is another standard procedure used to detect and compare analgesic activity in mice, which generally correlates well with human efficacy. google.com

Gastroprotective Effects in In Vitro and Animal Models of Gastric Injury

NSAID use is often limited by the risk of gastrointestinal adverse effects, including gastric mucosa damage. nih.govresearchgate.net D-Lysine; ketoprofen has been investigated for potential improved gastroprotective effects compared to ketoprofen acid. In vitro studies using models of gastric mucosa injury, such as human gastric epithelial cell lines exposed to ethanol (B145695), have provided evidence for the gastroprotective effect of ketoprofen lysine salt. nih.govresearchgate.netresearchgate.net In one such study, gastric cells treated with ethanol and ketoprofen acid showed severe damage and loss of integrity, while cells exposed to ethanol and ketoprofen lysine salt appeared preserved. nih.govresearchgate.netresearchgate.net This protective effect is attributed, in part, to L-lysine's ability to counteract oxidative stress and upregulate gastroprotective proteins. nih.govresearchgate.netmdpi.comresearchgate.net L-lysine may act as a carbonyl scavenger and offer protection against oxidative damage to the gastric mucosa. mdpi.com It has also been reported to enhance mucosal integrity and have gastroprotective effects through nitric oxide (NO) donation. mdpi.com However, findings in animal models have been mixed. One study conducted on female Wistar rats using an ethanol-induced gastric injury model concluded that ketoprofen lysine salt showed no gastroprotective effect and damaged gastric mucosa in female rats after and without alcohol intoxication, similar to ketoprofen acid. researchgate.net This study suggested that females might be more vulnerable to NSAID-induced gastric mucosa damage than males. researchgate.net Conversely, other preclinical studies, including both in vitro and in vivo investigations, support that KLS demonstrates superior gastrointestinal protection through enhanced antioxidant properties and upregulation of mucosal defenses. nih.govresearchgate.net The salification of KA with lysine in KLS appears to potentiate this protective effect, possibly through a synergistic interaction between L-lysine and ketoprofen, leading to improved HO-1 expression and reduced ethanol-induced injury. nih.gov Studies on a ketoprofen, lysine, and gabapentin co-crystal also noted remarkable gastrointestinal tolerability in inflammatory and chronic neuropathic pain rat models. core.ac.uk

Comparative Studies with Ketoprofen Acid in Pre-clinical Efficacy Models

Comparative studies between D-Lysine; ketoprofen (KLS) and ketoprofen acid (KA) in pre-clinical efficacy models have aimed to assess whether the salification impacts the therapeutic potency. While both KA and KLS are reported to maintain similar potency in terms of their anti-inflammatory and analgesic effects, KLS offers distinct advantages primarily related to its pharmacokinetic profile and gastrointestinal tolerability. nih.govresearchgate.net KLS demonstrates significantly faster absorption, leading to a more rapid onset of analgesic effects. nih.govresearchgate.net This is attributed to its increased solubility compared to ketoprofen acid, allowing for faster dissolution and absorption and quicker achievement of therapeutic concentrations. nih.govresearchgate.net In terms of anti-inflammatory potency, ketoprofen has been shown to be significantly more potent than other NSAIDs like ibuprofen, phenylbutazone, and aspirin (B1665792) in pre-clinical models. nih.govall-imm.com While direct comparative data on the anti-inflammatory potency of KLS versus KA at the same dose in all models is not extensively detailed in the provided snippets, the focus of KLS development was largely on improving solubility, absorption, and gastric tolerability while maintaining the inherent potency of ketoprofen. nih.govresearchgate.net

Synergistic Effects of D-Lysine; Ketoprofen in Combination with Other Agents in Pre-clinical Models (e.g., Gabapentin)

Pre-clinical evidence suggests that D-Lysine; ketoprofen can exhibit synergistic effects when combined with other therapeutic agents, particularly in the context of pain management. A notable example is the co-crystal formed by ketoprofen, lysine, and gabapentin. google.comcore.ac.uknih.govresearchgate.netnih.gov Studies on this co-crystal have demonstrated striking, synergistic anti-nociceptive and anti-inflammatory effects in translational inflammatory and neuropathic pain rat models. core.ac.uknih.gov This synergistic activity was observed to be greater than that of gabapentin when administered in combination with ketoprofen lysine. google.com The co-crystallization appears to further boost the synergistic therapeutic effects of the constituent drugs. core.ac.uknih.gov In vitro models have also shown that ketoprofen lysine salt and gabapentin have supra-additive effects in modulating key pathways involved in neuropathic pain and gastric mucosal damage. core.ac.ukresearchgate.netnih.gov This synergistic approach is being explored as an innovative therapeutic strategy for chronic pain, potentially offering enhanced clinical efficacy or allowing for reduced doses of individual components, which could lead to a reduction in side effects while maintaining or enhancing effectiveness. google.com The combination of ketoprofen lysine salt and gabapentin has shown efficacy in treating chronic pain, potentially enhancing the synergistic effects of the component drugs. researchgate.net

Theoretical and Computational Chemistry Studies

Molecular Docking and Dynamics Simulations of D-Lysine; Ketoprofen (B1673614) Interactions

While specific molecular docking studies detailing the direct interaction between ketoprofen and D-lysine are not extensively documented in the literature, related computational methods have been applied to similar systems. For instance, docking studies combined with Hirshfeld surface analysis have been used to suggest the potential for salt formation between ketoprofen and the amino acid L-arginine, indicating that such methods are valuable for probing these interactions. ijpsonline.comnih.gov

More fundamental to the D-Lysine; ketoprofen interaction are the conformational dynamics of the ketoprofen molecule itself. Density Functional Theory (DFT) calculations have been employed to study the intramolecular dynamics of ketoprofen in its molecular (neutral), anionic (deprotonated), and ion-pair forms. mdpi.com These studies are crucial because the mobility of ketoprofen's structural fragments is a key factor in its interactions. mdpi.com The research identified the most stable conformers and calculated the energy barriers for the internal rotation of key functional groups. mdpi.com

These calculations show that the electronic environment—whether the ketoprofen is in a neutral, anionic, or ion-pair state—can regulate the mobility of its main structural fragments, which in turn influences its interaction with other molecules like D-lysine. mdpi.com

| Torsion Angle | Description | Rotational Barrier (kJ/mol) - Molecular Form | Rotational Barrier (kJ/mol) - Anionic Form | Rotational Barrier (kJ/mol) - Ion Pair Form |

|---|---|---|---|---|

| α (O³-C²-C⁴-C⁶) | Rotation of the benzoyl fragment | 20.8 | 16.5 | 16.3 |

| β (C²-C⁴-C⁶-C⁷) | Rotation of the internal aromatic ring | 11.0 | 10.1 | 10.5 |

| γ (C⁷-C⁸-C⁹-C¹⁰) | Rotation of the propionic acid residue | 1.2 | 1.1 | 1.0 |

Data sourced from DFT calculations on the intramolecular dynamics of ketoprofen forms. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Analysis for Ketoprofen-Lysine Derivatives

Specific Quantitative Structure-Activity Relationship (QSAR) studies focusing on a series of D-Lysine; ketoprofen derivatives are not prominent in the available scientific literature. However, QSAR analysis has been successfully applied to other classes of ketoprofen derivatives to correlate their chemical structures with their biological activities and properties. ijpsonline.com

For example, QSAR studies have been conducted on Mannich base amides of ketoprofen, synthesized by blocking the carboxylic acid moiety. ijpsonline.com In such studies, various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) are calculated for a series of compounds. These descriptors are then used to build mathematical models that relate structural modifications to pharmacological activities, such as anti-inflammatory and analgesic effects, and to adverse effects like ulcerogenicity. ijpsonline.com

A hypothetical QSAR study on D-Lysine; ketoprofen derivatives could involve synthesizing analogues with modifications to either the ketoprofen backbone or the lysine (B10760008) molecule. The analysis would aim to establish a quantitative relationship between these structural changes and key physicochemical properties, such as solubility, dissolution rate, or solid-state stability. Such a study would be invaluable for rationally designing new derivatives with optimized pharmaceutical profiles.

Prediction of Solid-State Forms and Interconversions

The solid-state form of a pharmaceutical compound is critical as it influences properties like solubility, stability, and bioavailability. Computational Crystal Structure Prediction (CSP) has become a valuable tool for exploring the potential polymorphs of a given molecule. researchgate.net

For the ketoprofen-lysine system, a significant discovery has been the existence of salt/cocrystal polymorphism. mdpi.comnih.govresearchgate.netnih.gov A detailed polymorph screening study, combining experimental techniques with solid-state nuclear magnetic resonance, identified two distinct polymorphic forms of ketoprofen-L-lysine. mdpi.comnih.gov

KET–LYS Polymorph 1 (P1): Identified as a cocrystal , this form is representative of the commercially available ketoprofen-lysine salt. mdpi.com

KET–LYS Polymorph 2 (P2): Identified as a true salt , this is a newly discovered polymorphic form. mdpi.com

These two forms exhibit different physicochemical properties, including crystallinity, dissolution rates, and thermal behavior, which can lead to different pharmacokinetic profiles. mdpi.comnih.gov For instance, the salt polymorph (P2) was found to have a significantly higher intrinsic dissolution rate (IDR) compared to the cocrystal polymorph (P1), suggesting the potential for faster-acting formulations. mdpi.com

| Property | KET–LYS Polymorph 1 (P1) | KET–LYS Polymorph 2 (P2) |

|---|---|---|

| Solid-State Form | Cocrystal | Salt |

| Crystallinity (from XRPD) | More Crystalline | Less Crystalline |